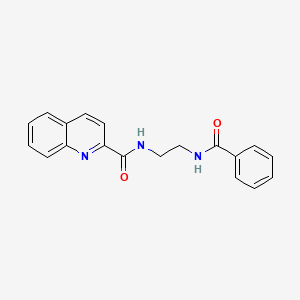![molecular formula C14H12N2O2S B7561971 N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]acetamide](/img/structure/B7561971.png)
N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]acetamide, commonly known as BFA, is a chemical compound that has gained significant attention in the field of scientific research. BFA is a potent inhibitor of protein trafficking and has been used in various studies to understand the mechanism of action of different proteins.
Mécanisme D'action
BFA inhibits protein trafficking by disrupting the integrity of the Golgi apparatus. It binds to the ADP-ribosylation factor (ARF) and prevents the formation of COPI-coated vesicles. This leads to the disassembly of the Golgi apparatus and the accumulation of Golgi proteins in the endoplasmic reticulum.
Biochemical and Physiological Effects:
BFA has been shown to have a significant impact on cellular processes. It affects the secretion of proteins, lipid metabolism, and the regulation of cell signaling pathways. It has been used to study the role of different proteins in the regulation of cell growth, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
BFA is a potent inhibitor of protein trafficking and has been used in various studies to understand the mechanism of action of different proteins. However, it has some limitations. BFA is highly toxic and can cause cell death at high concentrations. It also has a short half-life and requires continuous treatment to maintain its inhibitory effect.
Orientations Futures
There are several future directions for the use of BFA in scientific research. One direction is to explore the role of BFA in the regulation of autophagy, a cellular process that involves the degradation of cellular components. Another direction is to investigate the potential use of BFA as a therapeutic agent for the treatment of cancer. BFA has been shown to inhibit the proliferation of cancer cells, and further studies are needed to explore its potential as a cancer treatment. Additionally, the development of new BFA derivatives with improved pharmacological properties could lead to the discovery of new drugs with therapeutic potential.
Conclusion:
N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]acetamide, commonly known as BFA, is a potent inhibitor of protein trafficking that has been widely used in scientific research. BFA has been shown to have a significant impact on cellular processes and has been used to study the mechanism of action of different proteins. While BFA has some limitations, it has several potential future directions for scientific research, including the regulation of autophagy and the development of new BFA derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of BFA involves the reaction of 2-furylcarbinol with 2-aminobenzothiazole in the presence of acetic anhydride. The reaction takes place under reflux conditions and yields BFA as a white solid.
Applications De Recherche Scientifique
BFA has been widely used in scientific research to investigate the mechanism of action of different proteins. It is a potent inhibitor of protein trafficking and has been used to study the Golgi apparatus, endoplasmic reticulum, and lysosomal trafficking. BFA has also been used to study the role of different proteins in the regulation of cell growth, differentiation, and apoptosis.
Propriétés
IUPAC Name |
N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-9(17)15-8-10-6-7-12(18-10)14-16-11-4-2-3-5-13(11)19-14/h2-7H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHSPPINEYOHGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(O1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Ethylcarbamoylamino)-2-oxoethyl] 1-(4-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7561901.png)
![N-[1-(4-methylbenzoyl)piperidin-4-yl]isoquinoline-1-carboxamide](/img/structure/B7561926.png)
![1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7561937.png)
![[2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] 5-chloro-1,3-dimethylpyrazole-4-carboxylate](/img/structure/B7561941.png)
![Methyl 2-[(2-methylcyclopropyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B7561943.png)
![[2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561952.png)
![N-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]acetamide](/img/structure/B7561955.png)
![[2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561958.png)
![Azetidin-1-yl-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]methanone](/img/structure/B7561959.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide](/img/structure/B7561965.png)
![[2-(2-bromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561973.png)
![[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561989.png)